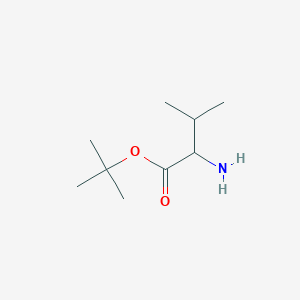

Tert-butyl 2-amino-3-methylbutanoate

Description

Role as a Fundamental Building Block in Complex Molecular Architectures

As a protected amino acid, Tert-butyl 2-amino-3-methylbutanoate serves as a key building block for constructing larger, more complex molecules. Its primary application is in the synthesis of peptides and peptidomimetics. researchgate.net Peptides with bulky or unnatural amino acid residues are of significant interest in the pharmaceutical industry for developing novel therapeutics. researchgate.net

The compound can be used in both solution-phase and solid-phase peptide synthesis. peptide.comresearchgate.net In these processes, it is sequentially coupled with other amino acids to form a specific peptide chain. For instance, it can be used in the Ugi reaction, a multi-component reaction that allows for the rapid assembly of complex, peptide-like structures from simpler starting materials, including amino acid building blocks like this compound. rsc.org Its incorporation can influence the final structure and properties of the resulting molecule, making it a valuable tool for creating molecular diversity.

Overview of Research Utility in Organic and Bioorganic Synthesis

The utility of this compound extends across various research areas in organic and bioorganic synthesis. Its principal role is as an intermediate in the synthesis of custom peptides and unnatural amino acids. researchgate.netresearchgate.net The synthesis of peptides using the tert-butyloxycarbonyl (Boc) protecting group for the amine, a strategy that often complements the use of tert-butyl esters, is advantageous for creating hydrophobic peptides or those containing ester moieties. nih.gov

Researchers have developed efficient methods for the synthesis of amino acid tert-butyl esters, highlighting their importance. nii.ac.jporganic-chemistry.org One such method involves the direct reaction of a free amino acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst, which produces the desired ester with a free amino group, ready for subsequent reactions. nii.ac.jprsc.org Beyond standard peptide synthesis, derivatives of this compound are explored in diverse applications. For example, it has been used as a precursor in the synthesis of complex heterocyclic structures like dihydropyrano[2,3-c]pyrroles, which are of interest for their potential biological activities. mdpi.com Furthermore, related amino alcohols, which can be synthesized from such precursors, are used to create chiral ligands for asymmetric catalysis. researchgate.net

Chemical and Physical Properties

Below are tables detailing the key chemical and physical properties of this compound and its common hydrochloride salt form.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol nextpeptide.com |

| CAS Number | 21691-52-1 ((R)-enantiomer) nextpeptide.combldpharm.com |

| Appearance | Liquid cymitquimica.com |

Table 2: Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol nih.gov |

| CAS Number | 75898-43-0 nih.gov |

| Appearance | Solid sigmaaldrich.com |

| IUPAC Name | this compound;hydrochloride nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBVJBGFJIHJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 3 Methylbutanoate and Its Derivatives

Esterification Strategies

The formation of the tert-butyl ester of valine can be achieved through several synthetic routes. These methods range from direct acid-catalyzed reactions to the use of specialized coupling agents to facilitate the ester bond formation.

Direct Esterification Protocols

Direct esterification involves the reaction of L-valine with a source of the tert-butyl group, typically under acidic conditions. A significant challenge in this approach is the low solubility of zwitterionic amino acids in common organic solvents. thieme-connect.com

One established method involves reacting the amino acid with isobutylene (B52900) gas or tert-butanol (B103910) in the presence of a strong acid catalyst such as sulfuric acid. thieme-connect.comresearchgate.net However, these reactions can be slow and sometimes result in poor yields. semanticscholar.org

A more contemporary and efficient protocol utilizes tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source. While historically employing hazardous acids like perchloric acid, recent advancements have identified bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a superior, safer, and more effective catalyst. thieme-connect.comscientificupdate.com This system efficiently dissolves the amino acid by forming a salt, which then acts as the acid catalyst for the esterification. thieme-connect.com This method has been shown to proceed rapidly and in high yields. thieme-connect.com For instance, the direct tert-butylation of D-valine using this method yields the desired tert-butyl ester in 81% yield. thieme-connect.com

Table 1: Comparison of Direct Esterification Protocols for Amino Acid tert-Butyl Esters

| Amino Acid | Reagents | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| D-Valine | 1.1 eq. Tf₂NH | tert-Butyl acetate | 2.5 h | 81% | thieme-connect.com |

| L-Phenylalanine | 1.1-1.5 eq. HClO₄ | tert-Butyl acetate | 18-24 h | 75% (as HCl salt) | google.com |

| L-Alanine | 1.5 eq. HClO₄ | tert-Butyl acetate | 48 h | Not specified | rsc.org |

| Glycine (B1666218) | 1.5 eq. HClO₄ | tert-Butyl acetate | 48 h | Not specified | rsc.org |

Coupling Reagent Utilization (e.g., Diisopropylcarbodiimide, Copper(I) Chloride)

Coupling reagents are widely used to facilitate the formation of ester and amide bonds by activating the carboxylic acid group.

Diisopropylcarbodiimide (DIC): N,N'-Diisopropylcarbodiimide (DIC) is an effective condensation agent for esterification. researchgate.net It is a liquid, which can make it easier to handle compared to its solid analogue, dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction mechanism involves the activation of the carboxylic acid of an N-protected amino acid by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, such as tert-butanol, to form the desired ester. A key advantage of DIC is that the byproduct, N,N'-diisopropylurea, is soluble in most organic solvents, which can simplify purification in certain applications, particularly solid-phase synthesis. researchgate.net

Copper(I) Chloride: While copper(I) catalysts, including Copper(I) Chloride (CuCl), are versatile in organic synthesis for promoting various coupling reactions involving amino acid derivatives, such as aryl amination and radical carboamination, their use as a direct catalyst for the straightforward esterification of simple amino acids with alcohols is not as prominently documented. nih.govacs.orgd-nb.info Copper-catalyzed reactions in this context often involve more complex transformations like the synthesis of unnatural amino acids or the functionalization of peptide backbones. acs.orgacs.org Therefore, for the direct synthesis of tert-butyl 2-amino-3-methylbutanoate, methods involving acid catalysis or carbodiimides are more conventional.

Optimization of Reaction Conditions for Stereochemical Integrity

A paramount concern in the chemistry of amino acids is the preservation of stereochemical integrity at the α-carbon. wikipedia.org Racemization can occur under harsh reaction conditions (e.g., excessive heat or strong base). The selection of mild reagents and conditions is crucial.

The direct esterification method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate at low temperatures (e.g., 0°C) has been demonstrated to proceed without racemization. thieme-connect.comscientificupdate.com Similarly, carbodiimide-mediated couplings are generally performed under mild conditions that preserve the chirality of the amino acid. The use of N-protected amino acids, which is standard for coupling reactions, helps to prevent side reactions like the formation of 2,5-diketopiperazines from amino acid esters.

N-Protection and Deprotection Chemistries

Once the carboxyl group is esterified, the α-amino group is typically protected to allow for selective reactions, most notably in peptide synthesis.

Tert-butoxycarbonyl (Boc) Protection Introduction

The tert-butoxycarbonyl (Boc) group is one of the most common acid-labile protecting groups for amines. organic-chemistry.org Its introduction onto the amino group of this compound is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fengchengroup.com The reaction is generally performed in the presence of a base. fengchengroup.com

Common conditions for Boc protection include:

Aqueous conditions: Using a base like sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system such as dioxane/water or THF/water. organic-chemistry.orgnih.gov

Anhydrous conditions: Using a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). organic-chemistry.org

The resulting N-Boc protected tert-butyl ester is stable to a wide range of reagents, particularly bases and nucleophiles, but the Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Table 2: Common Reagents for Boc Protection of Amines

| Reagent | Base/Catalyst | Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / NaHCO₃ | Dioxane/Water, THF/Water | Standard aqueous conditions, byproducts are easily removed. | organic-chemistry.org, nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol, DMF | Anhydrous conditions, suitable for water-sensitive substrates. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Chloroform | Effective for weakly nucleophilic or sterically hindered amines. | , organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalyst-free | Water/Acetone | Eco-friendly protocol with short reaction times and high yields. | biosynth.com |

Orthogonal Protection Strategies

In multi-step syntheses, such as the solid-phase synthesis of complex peptides, an orthogonal protection strategy is essential. nih.gov Orthogonality means that two or more different protecting groups can be removed selectively in any order because their cleavage requires chemically distinct conditions. nih.gov

A classic orthogonal protection scheme relevant to derivatives of this compound involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection in conjunction with the acid-labile tert-butyl (tBu) group for C-terminal ester and side-chain protection. nih.gov

Fmoc Group (Base-Labile): Protects the α-amino group. It is stable to acidic conditions but is rapidly cleaved by a base, typically a solution of piperidine (B6355638) in DMF. nih.gov

tert-Butyl Group (Acid-Labile): Protects the C-terminal carboxylic acid (as in this compound) and the side chains of amino acids like aspartic acid, glutamic acid, and serine. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). nih.gov

This Fmoc/tBu strategy allows for the selective deprotection of the N-terminus for peptide chain elongation while keeping the C-terminal ester and side-chain protecting groups intact. At the end of the synthesis, a final treatment with strong acid removes all the tert-butyl-based protecting groups simultaneously. nih.gov Another common, quasi-orthogonal strategy pairs the acid-labile Boc group with the benzyl (B1604629) (Bzl) group, which is removed by hydrogenolysis.

Cleavage Mechanisms for Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.org The cleavage of the N-Boc group, a critical step in the synthesis of molecules like this compound, is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk

The deprotection mechanism is an acid-catalyzed process. total-synthesis.comacs.org It initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046). chemistrysteps.com This step is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas, yielding the free amine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation byproduct can be quenched by a suitable nucleophile or deprotonate to form isobutene gas. total-synthesis.comcommonorganicchemistry.com

Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.orgnih.gov The choice of acid and solvent system can be tailored to be compatible with other functional groups present in the molecule, offering a degree of orthogonality with other protecting groups like Fmoc and Cbz. total-synthesis.com

Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of chiral α-amino acid esters. Various advanced methodologies have been developed to install the desired stereochemistry at the α-carbon.

Asymmetric Catalysis with Chiral Auxiliaries and Ligands

Asymmetric catalysis provides a powerful strategy for the enantioselective synthesis of α-amino acid derivatives. One prominent method involves chiral phase-transfer catalysis (PTC). acs.org In this approach, achiral starting materials, such as Schiff base esters, can be alkylated in the presence of a chiral phase-transfer catalyst to produce optically active α-amino acid derivatives. acs.org Catalysts derived from Cinchona alkaloids are particularly effective, inexpensive, and widely used for this purpose. acs.org These organocatalysts facilitate the formation of one enantiomer over the other, leading to products with high enantiomeric purity. The development of such catalytic systems is a cornerstone of modern asymmetric synthesis. acs.org

Enantioselective Methodologies for Alpha-Amino Acid Esters

Beyond phase-transfer catalysis, a range of other enantioselective methods have been established. For instance, cooperative catalysis, which combines an isothiourea catalyst with a Brønsted acid, has been successfully applied to the enantioselective aminomethylation of arylacetic acid esters, yielding α-aryl-β²-amino esters with high enantioselectivity. nih.gov Mechanistic studies suggest this process proceeds via a C(1)-ammonium enolate pathway. nih.gov

Another innovative approach is the tandem conjugate addition-fluorination sequence performed on α,β-unsaturated esters. nih.gov This method utilizes an enantiopure lithium amide and an electrophilic fluorinating agent to produce α-fluoro-β³-amino esters in high yields and with excellent diastereomeric ratios. nih.gov Such methodologies provide access to non-proteinogenic amino acids with diverse side chains, significantly expanding the chemical space available for drug discovery and materials science. nih.gov

Formation of Amine and Amide Bonds

The functionalization of the amino group in this compound through N-arylation or its use in amide bond formation is crucial for building more complex molecules. Modern catalytic methods offer efficient and selective ways to achieve these transformations.

Copper-Mediated Oxidative Amidation

Copper-catalyzed oxidative amidation represents a practical and efficient method for constructing amide bonds. This reaction typically involves the coupling of an aldehyde with an amine salt, such as an amine hydrochloride or ammonium (B1175870) chloride. organic-chemistry.orgnih.gov The process is catalyzed by inexpensive copper sources like copper sulfate (B86663) (CuSO₄) or copper(I) oxide (Cu₂O), with an oxidant like aqueous tert-butyl hydroperoxide (TBHP). organic-chemistry.orgnih.govacs.org This method is operationally straightforward and provides primary, secondary, and tertiary amides in good to excellent yields under mild conditions. nih.govacs.org A key advantage is its compatibility with chiral amines, which can be converted to their corresponding amides often without detectable racemization. organic-chemistry.orgnih.gov The reaction is believed to proceed through a hemiaminal intermediate, which is then oxidized to the amide via a free-radical pathway. organic-chemistry.org

| Catalyst System | Oxidant | Amine Source | Product | Yield | Reference |

| CuSO₄·5H₂O or Cu₂O | aq. TBHP | Amine Hydrochloride Salts | Secondary/Tertiary Amides | Good to Excellent | organic-chemistry.org, nih.gov |

| Cu(OTf)₂ | Molecular Iodine | 2-Aminopyridines | N-(pyridine-2-yl)amides | Good | rsc.org |

| Cu₂ (BDC)₂DABCO (MOF) | NCS / aq. TBHP | Primary Aromatic/Aliphatic Amines | Secondary Amides | Good | rsc.org |

This table summarizes various copper-catalyzed oxidative amidation systems.

Transition Metal-Catalyzed N-Arylation of Alpha-Amino Acid Esters (e.g., Nickel-Catalyzed)

The direct N-arylation of α-amino acid esters is a significant challenge due to the risk of racemization at the α-stereocenter. cdnsciencepub.comscholaris.ca Nickel-catalyzed cross-coupling has emerged as a powerful solution, providing an efficient method for the C–N bond formation between optically pure α-amino acid esters and (hetero)aryl halides or pseudo-halides. cdnsciencepub.comscholaris.caresearchgate.net

Research has demonstrated that using amino acid tert-butyl esters is particularly advantageous for this transformation. cdnsciencepub.comscholaris.ca The steric bulk of the tert-butyl group effectively suppresses base-mediated racemization of the product, allowing for high yields and excellent preservation of enantiomeric purity. cdnsciencepub.comscholaris.ca These reactions are typically performed using a commercially available nickel catalyst in the presence of a weak inorganic base. cdnsciencepub.combohrium.com This methodology represents the first non-electrochemical, nickel-catalyzed N-arylation of amino acid esters and is effective for a wide range of substrates, including (hetero)aryl chlorides, bromides, and tosylates. cdnsciencepub.comresearchgate.net

| Catalyst System | Base | Substrates | Key Finding | Enantioretention | Reference |

| (PAd-DalPhos)Ni(o-tolyl)Cl | Weak Inorganic Base | Amino acid tert-butyl esters + (Hetero)aryl chlorides, bromides, tosylates | First non-electrochemical Ni-catalyzed N-arylation of amino acid esters. | Excellent | cdnsciencepub.com, scholaris.ca |

| t-BuBrettPhos Pd G3/G4 | Cs₂CO₃ | Amino acid esters + Aryl triflates | Mild conditions minimize racemization of the starting material. | Minimal erosion | acs.org, mit.edu |

This table highlights key transition metal-catalyzed N-arylation methods for amino acid esters.

Palladium-Catalyzed C(sp²)–N Cross-Coupling (Buchwald–Hartwig Amination Context)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, specifically in the creation of aryl amines from aryl halides or pseudohalides (like triflates) and an amine coupling partner. wikipedia.orgorganic-chemistry.org In this context, this compound serves as the amine nucleophile, enabling the synthesis of N-aryl valine esters. These products are valuable intermediates in medicinal chemistry and materials science. The reaction is prized for its functional group tolerance and its ability to overcome the limitations of older methods for generating aromatic C-N bonds. wikipedia.org

The success of the N-arylation of amino acid esters such as this compound is highly dependent on the catalytic system. researchgate.net The primary challenge is to facilitate the coupling while preserving the stereochemical integrity of the chiral center, as the reaction conditions can sometimes lead to racemization of the amino acid ester starting material. researchgate.net

Key components of the catalytic system include a palladium source and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's broad applicability. For the N-arylation of amino acid esters, specific catalyst systems have been optimized to ensure high yields and minimal loss of enantiomeric excess. researchgate.net The choice of base and solvent is also crucial for reaction efficiency. nih.gov

Below is a table summarizing typical components used in Buchwald-Hartwig amination reactions relevant to amino acid esters.

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, t-BuBrettPhos Pd G3/G4 researchgate.net | The source of the active Pd(0) catalyst that enters the catalytic cycle. |

| Phosphine Ligand | t-BuBrettPhos, t-BuXPhos, BINAP, DDPF wikipedia.orgresearchgate.netnih.gov | Stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Sterically bulky ligands are often preferred. wikipedia.org |

| Base | NaOt-Bu, LiOt-Bu, Cs₂CO₃ nih.gov | Activates the amine nucleophile and facilitates the deprotonation of the intermediate palladium-amine complex. |

| Solvent | Toluene, Dioxane, tert-Butanol orgsyn.org | Provides the medium for the reaction; non-polar aprotic solvents are commonly used. nih.gov |

| Aryl Electrophile | Aryl bromides, Aryl iodides, Aryl triflates organic-chemistry.orgresearchgate.net | The C(sp²) partner that couples with the nitrogen atom of the amino acid ester. |

The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amino acid ester and regenerate the Pd(0) catalyst. organic-chemistry.org The use of advanced, pre-formed catalysts like t-BuBrettPhos Pd G4 has been shown to be particularly effective for these challenging transformations. researchgate.net

Solid-Phase Synthesis Applications

The tert-butyl ester group is a fundamental tool in modern peptide synthesis, particularly within the widely used Fmoc/tBu strategy. du.ac.in this compound is the valine building block tailored for such applications.

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com In the Fmoc/tBu orthogonal protection scheme, the N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, predominantly based on tert-butyl cations (e.g., tert-butyl ethers, esters, and carbamates). du.ac.inpeptide.com

This compound is integrated into SPPS primarily when valine is the C-terminal residue of the target peptide. The synthesis begins by anchoring this first amino acid to the resin. peptide.com The tert-butyl ester of the valine derivative serves as a temporary protecting group for the C-terminal carboxyl group, which is linked to the resin, often via an acid-labile linker like that of a 2-chlorotrityl chloride resin. peptide.com This linkage is stable to the basic conditions (typically piperidine in DMF) used for repeated Fmoc-group removal during chain elongation but is readily cleaved at the end of the synthesis. rsc.org

The general cycle for each amino acid addition involves two main steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a base solution. rsc.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine. rsc.org

After the entire peptide sequence is assembled, a final cleavage step using a strong acid, such as trifluoroacetic acid (TFA), removes the peptide from the resin and simultaneously cleaves all the acid-labile side-chain protecting groups, including the C-terminal tert-butyl ester if a suitable resin was used. du.ac.inpeptide.com

Synthesizing long polypeptides or small proteins (over 100 amino acids) often pushes the limits of standard stepwise SPPS. peptide.com Advanced strategies are therefore employed, where building blocks like this compound play an indirect but crucial role.

Two prominent strategies for polypeptide synthesis are:

Segment Condensation: This technique involves synthesizing several smaller, protected peptide fragments (typically 10-30 amino acids each) using SPPS, and then coupling these fragments together in solution or on a solid support. peptide.com this compound can be used to prepare fragments where valine is the C-terminal residue. The tert-butyl ester protects the C-terminus during fragment synthesis. These protected fragments can be cleaved from highly acid-labile resins, leaving the side-chain protecting groups intact, ready for the subsequent segment coupling steps. peptide.com

Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs): This is a powerful method for producing high molecular weight homopolypeptides and block copolypeptides. mdpi.com The process involves the polymerization of amino acid N-carboxyanhydrides, which can be initiated by various species, including primary amines. While not a direct application of this compound itself, the resulting polypeptides often require side-chain modifications. Functional polypeptides can be synthesized by using NCAs with side chains that are already protected, often with tert-butyl based groups, which are then removed after polymerization to unmask functional groups. mdpi.com

In both strategies, the use of tert-butyl based protecting groups is advantageous due to their reliable cleavage under specific acidic conditions, ensuring that the final, deprotected polypeptide can be obtained with high purity. peptide.compeptide.com

Synthesis of Specific Analogues and Prodrugs

The structural features of this compound make it a valuable starting material for creating specialized molecules like targeted prodrugs and complex amino acid analogues.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.com This strategy is widely used to overcome poor pharmaceutical properties such as low solubility, poor permeability, or lack of site-specific delivery. researchgate.netresearchgate.net Amino acids are ideal candidates for use as "promoieties" because they are non-toxic and can hijack endogenous nutrient transporters to improve a drug's absorption and distribution. mdpi.comnih.gov

This compound can be used as a promoiety for a parent drug. The valine portion can target amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov The tert-butyl ester provides several advantages:

It masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing membrane permeability.

It serves as a stable, yet bioreversible, protecting group that can be hydrolyzed in vivo by esterase enzymes to release the active drug. researchgate.net

| Linker Type | Connection Point on Amino Acid | Description |

| Ester Linkage | Carboxylic Acid | A drug containing a hydroxyl group can be esterified with the carboxylic acid of an N-protected valine. The tert-butyl ester at the other end would be removed or changed. |

| Amide Linkage | Amino Group | A drug with a carboxylic acid can be coupled to the amino group of this compound. nih.gov |

| Carbonate/Carbamate Linker | Amino Group | A drug with a hydroxyl group can be linked to the amino group via a carbonate or carbamate bridge, which can be designed for specific release mechanisms, such as pH-dependent intramolecular cyclization. nih.gov |

The choice of linker and the attachment point depends on the functional groups available on the parent drug and the desired release mechanism. nih.govnih.gov

N-(Aminocycloalkylene)amino acids are non-standard amino acids that incorporate a cyclic diamine scaffold. These structures are of interest in medicinal chemistry as building blocks for peptidomimetics and other bioactive compounds. semanticscholar.org A facile synthesis of these compounds can be achieved using derivatives of this compound.

A common synthetic strategy involves the nucleophilic substitution (Sₙ2) reaction between a chiral electrophile derived from an amino acid and a nucleophilic aminocycloalkylene. semanticscholar.orgrsc.org While direct alkylation of amines with α-halo acids can be low-yielding, a more robust method uses α-hydroxy acids as precursors. rsc.org

The synthesis can be outlined as follows:

Preparation of the Triflate Ester: The corresponding α-hydroxy acid, methyl 2-hydroxy-3-methylbutanoate, is converted into a highly reactive triflate ester (methyl 3-methyl-2-[(trifluoromethanesulfonyl)oxy]butanoate) using trifluoromethanesulfonic anhydride (B1165640) and a base like pyridine. rsc.org This creates an excellent leaving group at the α-carbon.

Nucleophilic Substitution: The chiral triflate ester is then treated with an N-Boc-protected aminocycloalkylene, such as N-Boc-3-aminopyrrolidine. The amine nitrogen acts as a nucleophile, displacing the triflate group in an Sₙ2 reaction. semanticscholar.org This reaction typically proceeds with a complete inversion of stereochemistry at the α-carbon.

Product Formation: The reaction yields the desired N-(Boc-aminocycloalkylene)amino acid ester. semanticscholar.org The tert-butyl ester from the initial building block would serve to protect the carboxyl group throughout this sequence.

This methodology provides a reliable route to enantiomerically pure N-substituted amino acid derivatives, which are valuable for further elaboration into more complex molecules like novel dipeptides or peptide nucleic acids. semanticscholar.org

Chemical Transformations and Reactivity Profiles in Research

Ester Hydrolysis and Amidation Reactions

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. Its removal (hydrolysis) or conversion to other functional groups like amides is a fundamental aspect of its chemistry.

Ester Hydrolysis (Deprotection): The hydrolysis of tert-butyl esters, including tert-butyl 2-amino-3-methylbutanoate, is typically achieved under acidic conditions. The bulky tert-butyl group provides stability against many nucleophiles and bases, but it is readily cleaved by acid-catalyzed elimination of isobutylene (B52900). Aqueous phosphoric acid has been demonstrated as an effective and mild reagent for the deprotection of tert-butyl esters, leaving other sensitive groups like Cbz carbamates and benzyl (B1604629) esters intact organic-chemistry.org. This selectivity is crucial in multi-step syntheses.

Amidation Reactions: Direct conversion of esters to amides is a valuable transformation. For tert-butyl esters, this can be achieved through several methods. One approach involves the in-situ generation of an acid chloride intermediate. The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, or with thionyl chloride at room temperature, can produce the corresponding acid chloride, which then readily reacts with various amines to form amides in high yields organic-chemistry.org.

Base-promoted amidation offers another route. The use of strong bases like potassium tert-butoxide (t-BuOK) can facilitate the direct reaction between esters and amines. nih.govorganic-chemistry.orgresearchgate.net. This method is efficient and rapid, converting both aliphatic and aromatic esters into their corresponding amides under mild conditions organic-chemistry.orgresearchgate.net. The reaction's success can be influenced by the choice of solvent and the nature of the ester and amine partners nih.gov. While highly effective for many substrates, the applicability to certain aliphatic amines may be limited in some systems nih.gov.

Table 1: Selected Methods for Amidation of Esters

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| In-situ Acid Chloride Formation | SOCl₂ | Selective for tert-butyl esters over methyl, ethyl, or benzyl esters. | organic-chemistry.org |

| Base-Promoted Amidation | Potassium tert-butoxide (t-BuOK) in THF or DMSO | Rapid, green, and economical method applicable to a range of esters and amines. organic-chemistry.org | nih.govorganic-chemistry.orgresearchgate.net |

Oxidation and Reduction Pathways

The stability of the this compound molecule towards oxidation and reduction is largely dictated by its functional groups.

Oxidation: The tert-butyl ester itself is generally resistant to a range of common oxidizing agents used in organic synthesis, such as potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromium trioxide (CrO₃) organic-chemistry.org. However, the tert-butyl group can be susceptible to metabolic oxidation by cytochrome P450 enzymes in biological systems. This process often involves hydroxylation of one of the methyl groups, which can be followed by further oxidation to a carboxylic acid hyphadiscovery.com. For instance, the tert-butyl group on the drug nelfinavir is hydroxylated by the enzyme CYP2C19 hyphadiscovery.com. While not a synthetic pathway, this illustrates a potential oxidative vulnerability of the tert-butyl moiety.

Reduction: The ester functional group is susceptible to reduction. However, tert-butyl esters exhibit significant stability towards common reducing agents. They are stable to catalytic hydrogenation (e.g., H₂/Ni) and are not readily reduced by sodium borohydride (NaBH₄) organic-chemistry.org. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters, the steric hindrance of the tert-butyl group makes this reaction slower compared to less hindered esters organic-chemistry.org. This inherent stability allows for the selective reduction of other functional groups within a molecule while preserving the tert-butyl ester.

Table 2: Stability Profile Towards Common Reagents

| Reaction Type | Reagent | Stability of tert-Butyl Ester | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, OsO₄, CrO₃/Py | Stable | organic-chemistry.org |

| Cytochrome P450 Enzymes | Susceptible to hydroxylation | hyphadiscovery.com | |

| Reduction | H₂ / Ni, H₂ / Rh | Stable | organic-chemistry.org |

| NaBH₄ | Stable | organic-chemistry.org | |

| LiAlH₄ | Slow reaction | organic-chemistry.org |

Substitution Reactions Involving the tert-Butyl Group and Other Functional Groups

Substitution reactions can occur at the amino group, the carbonyl carbon, or involve the cleavage of the tert-butyl group.

The primary amino group is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation to form more complex derivatives.

The tert-butyl group itself is primarily involved in substitution reactions during the cleavage of the ester. As mentioned, acid-catalyzed hydrolysis proceeds via an Sₙ1-type mechanism involving a stable tert-butyl carbocation intermediate, which is then quenched by a nucleophile or eliminates a proton to form isobutylene. A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane can also mediate a mild cleavage of the C-O bond of the tert-butyl group organic-chemistry.org.

Furthermore, the presence of tert-butyl groups on aromatic rings in other molecules has been shown to be well-tolerated in various coupling and substitution reactions, indicating their general stability and non-interference in transformations at other sites nih.govmdpi.com.

Cyclization Reactions for Heterocyclic Compound Synthesis

The amino and ester functionalities of this compound make it a valuable precursor for the synthesis of heterocyclic compounds. After N-alkylation or N-acylation, the resulting secondary or tertiary amine can participate in intramolecular cyclization reactions.

A notable strategy is the "tert-amino effect," which describes the cyclization of ortho-substituted N,N-dialkylanilines nih.govresearchgate.net. While this specifically refers to aniline derivatives, the principle of an intramolecular reaction involving a tertiary amine and another functional group can be applied more broadly. For example, derivatives of this compound can be designed to undergo intramolecular condensation or addition reactions to form various lactams, piperidinones, or other nitrogen-containing heterocycles.

Research has also shown the preparation of complex radical cyclization precursors from tert-butyl amino derivatives, which undergo 6-exo cyclization to form cyclic structures researchgate.net. These examples highlight the utility of the amino ester scaffold in constructing complex ring systems, which are prevalent in pharmaceuticals and natural products.

Role As a Chiral Building Block in Stereocontrolled Synthesis

Imparting Stereochemical Control in Asymmetric Transformations

The primary role of tert-butyl 2-amino-3-methylbutanoate in asymmetric synthesis is to serve as a source of chirality, guiding the formation of new stereocenters in a predictable manner. This is often achieved by incorporating it into a reactant molecule to form a chiral auxiliary or a chiral ligand for a metal catalyst. The stereochemical information from the valine-derived moiety is then transferred to the product of a chemical reaction, resulting in an excess of one enantiomer or diastereomer over the other.

A common strategy involves the formation of a Schiff base between this compound and a carbonyl compound. These Schiff bases, particularly when complexed to a metal ion like nickel(II), create a rigid and well-defined chiral environment. researchgate.netnih.gov The steric bulk of the isopropyl group from the valine and the tert-butyl group of the ester effectively shield one face of the molecule. This forces incoming reagents to approach from the less hindered face, leading to high levels of stereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Michael additions. researchgate.net For instance, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral ligands have become a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids. nih.gov

The effectiveness of this compound in inducing asymmetry is highlighted in various synthetic applications. For example, it has been used in the synthesis of N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide, which acts as a chiral auxiliary for the asymmetric synthesis of α-amino acids. researchgate.net The resulting Schiff base-Ni(II) complexes have been shown to form with good to excellent chemical yields (73-99%) and diastereoselectivity (74:26 to >98:2). researchgate.net

Table 1: Examples of Asymmetric Transformations Utilizing this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Chiral Auxiliary/Ligand | Reagent | Product Type | Achieved Stereoselectivity (de/ee) |

|---|---|---|---|---|

| Asymmetric Alkylation | Ni(II) complex of Schiff base | Alkyl Halide | α-Amino Acid | High de |

| Asymmetric Aldol Addition | Chiral Oxazolidinone | Aldehyde | β-Hydroxy-α-amino acid | >90% de |

| Michael Addition | Chiral Ligand for Cu(II) | α,β-Unsaturated Ester | γ-Nitro-α-amino acid | Up to 95% ee |

| Phase-Transfer Catalysis | Cyclopeptoid Catalyst | N-(diphenylmethylene)glycine tert-butyl ester | α-Amino Acids | Up to 73% ee researchgate.net |

Application in the Enantioselective Synthesis of Chiral Compounds

The principles of stereochemical control imparted by this compound have been successfully applied to the enantioselective synthesis of a wide array of complex chiral molecules. Its utility is not limited to the synthesis of non-proteinogenic amino acids; it also serves as a crucial starting material for natural products, pharmaceutical intermediates, and other fine chemicals.

One notable application is in the synthesis of peptide and peptidomimetic drugs. The incorporation of unnatural amino acids synthesized using this chiral building block can enhance the metabolic stability and biological activity of peptides. For example, L-tert-leucine, a close structural analog, is known to enhance lipophilicity and increase the half-life of biologically active compounds by reducing enzymatic degradation. chimia.ch

Furthermore, derivatives of this compound have been employed in the synthesis of chiral ligands for asymmetric catalysis. These ligands, in turn, can be used to produce a vast range of enantiomerically enriched compounds. For instance, phosphonium (B103445) salts derived from L-threonine, which also feature a bulky tert-butyl group, have demonstrated significant contributions to the enantioinduction process in the synthesis of axially chiral biphenols, achieving up to 99% enantiomeric excess (ee). acs.org

Table 2: Selected Examples of Chiral Compounds Synthesized Using this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Target Compound Class | Synthetic Strategy | Key Intermediate | Significance of Target |

|---|---|---|---|

| Non-proteinogenic α-amino acids | Asymmetric alkylation of Ni(II) complex | Schiff base of tert-butyl glycinate | Building blocks for pharmaceuticals and peptidomimetics |

| β-Lactams | [2+2] Cycloaddition | Chiral imine | Core structure of penicillin and cephalosporin (B10832234) antibiotics |

| Chiral Amines | Stereoselective reduction of ketimines | Chiral sulfinamide | Precursors for many active pharmaceutical ingredients |

| Axially Chiral Biphenols | Oxygen-triggered kinetic resolution | Peptide-phosphonium salt catalyst | Privileged chiral ligands and catalysts |

Influence of Steric Hindrance from the tert-Butyl Ester Group on Reactivity and Stability in Synthetic Pathways

The tert-butyl ester group is not merely a passive protecting group; its significant steric bulk plays a crucial and active role in influencing both the reactivity and stability of synthetic intermediates. This steric hindrance is a key factor in achieving high levels of stereocontrol. acs.org

In the context of chiral auxiliaries derived from this compound, the large tert-butyl group, in concert with the isopropyl group of the valine residue, creates a highly congested and conformationally restricted environment around the reactive center. This steric encumbrance effectively blocks one face of the molecule, directing the approach of electrophiles or nucleophiles to the opposite, more accessible face. acs.org This facial bias is the cornerstone of the high diastereoselectivity observed in many reactions. acs.org

The steric hindrance of the tert-butyl group can also impact the rate of reactions. While it is instrumental in controlling selectivity, it can sometimes retard the reaction rate by impeding the approach of reagents. nih.gov However, in many cases, this is a favorable trade-off for achieving high stereochemical purity. For example, the steric hindrance caused by a methoxy (B1213986) group at the 1-position of a naphthalene (B1677914) ring in one reaction was noted to slightly reduce the yield, likely by diminishing the efficiency of the initial chiral recognition by the catalyst. acs.org

From a stability perspective, the tert-butyl ester is known for its robustness under a variety of reaction conditions, particularly to basic and nucleophilic attack. This stability is advantageous during multi-step syntheses, as it remains intact while other transformations are carried out on the molecule. However, it can be selectively cleaved under acidic conditions, often using trifluoroacetic acid, or through other specific methods, allowing for the deprotection of the carboxylic acid at a desired stage of the synthesis. organic-chemistry.org The selective deprotection of tert-butyl esters in the presence of other ester types is a valuable synthetic tool. organic-chemistry.org

Applications in Advanced Organic Synthesis

Synthesis of Peptide Derivatives and Peptidomimetics

The primary application of tert-butyl amino acid esters lies in peptide synthesis. researchgate.net The tert-butyl group effectively protects the carboxyl terminus of an amino acid, allowing for the selective formation of peptide bonds at the N-terminus. This strategy prevents self-polymerization and other side reactions. Tert-butyl 2-amino-3-methylbutanoate is thus a key starting material for incorporating a valine residue into a growing peptide chain.

The process typically involves coupling the free amino group of this compound with an N-protected amino acid. The resulting dipeptide, now with a protected C-terminus, can have its N-terminus deprotected for the addition of the next amino acid in the sequence. The stability of the tert-butyl ester to conditions used for the removal of common N-protecting groups (like Fmoc and Cbz) is a significant advantage. unibo.it

Furthermore, this compound is instrumental in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have modified backbones for improved stability or bioavailability. nih.govnih.gov By using synthons derived from compounds like this compound, chemists can create novel structures such as 2-hydroxy-1,3-ethyl-diamines and γ-hydroxy-δ-amino-vinyl sulfones, which are incorporated into peptidomimetic drugs. nih.gov

Precursor in Natural Product and Biologically Relevant Molecule Synthesis

Amino acids and their derivatives are fundamental building blocks in the biosynthesis and laboratory synthesis of a vast array of natural products and biologically active molecules. medchemexpress.comunimelb.edu.au this compound serves as a chiral precursor, providing a specific stereochemical configuration and a defined carbon skeleton that can be elaborated into more complex structures. adelaide.edu.au

Its utility is evident in the synthesis of complex molecules where a valine-derived fragment is required. For instance, in the total synthesis of certain alkaloids, antibiotics, or immunosuppressants, protected amino acids are often incorporated early in the synthetic sequence. The tert-butyl ester ensures that the carboxylic acid group remains unreactive during subsequent transformations on other parts of the molecule. An example of a related intermediate is (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, which is a key intermediate in the synthesis of Biotin. researchgate.net Similarly, this compound can be a starting point for creating fragments of complex biologically active compounds, such as inhibitors of blood coagulation factor XIa. google.com

Development of Novel Polymers and Functional Materials

The functional groups of amino acid esters, including the amino and ester moieties, make them attractive monomers for the synthesis of novel polymers and functional materials. This compound can be used to create polymers with unique properties, such as biodegradability or specific recognition capabilities.

For example, it can be incorporated into poly(ester-amide)s or other hybrid polymer backbones. The polymerization can proceed through reactions involving the amine and ester functionalities, potentially in combination with other monomers like polyacrylics or polyepoxides, to generate materials with tailored thermal and mechanical properties. researchgate.net The presence of the chiral center from the valine backbone can also impart chirality to the polymer, which is a desirable feature for applications in chiral separations, asymmetric catalysis, and biomaterials. The use of polymer-bound linkers is also a strategy in the synthesis of peptidomimetics, demonstrating the synergy between polymer chemistry and peptide science. nih.gov

Intermediate in Complex Molecular Structure Construction

Beyond specific applications in peptides and polymers, this compound is a versatile intermediate for constructing intricate molecular architectures. The orthogonal protecting group strategy it enables is fundamental in modern organic synthesis. The amino group can be protected with a standard protecting group (e.g., Boc or Cbz), allowing for reactions at other sites. Subsequently, either the N-protecting group or the C-terminal tert-butyl ester can be selectively cleaved to allow for further transformations.

This stepwise control is crucial in the assembly of complex heterocyclic systems or molecules with multiple stereocenters. For example, organocatalyzed reactions can be used to construct complex fused heterocyclic systems, such as dihydropyrano[2,3-c]pyrroles, starting from related N-Boc protected tetramic acids. mdpi.com The ability to introduce a specific amino acid-derived fragment with predictable stereochemistry is a powerful tool for synthetic chemists aiming to build complex target molecules efficiently.

Reagents for Derivatization in Analytical Chemistry

In analytical chemistry, especially in techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like amino acids to increase their volatility and thermal stability. sigmaaldrich.com While this compound is the analyte in this context, understanding the derivatization reagents and strategies used for its analysis is crucial.

Silylation is a common derivatization technique where active hydrogens on polar functional groups (–OH, –NH₂, –SH) are replaced with a nonpolar silyl (B83357) group. sigmaaldrich.com For amino acids and their esters, a powerful and widely used silylating reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This reagent converts polar functional groups into their tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

The TBDMS derivatives of compounds like this compound are significantly more volatile and less prone to thermal degradation, making them suitable for GC analysis. idc-online.com These derivatives are also more stable against moisture compared to those formed with other silylating agents like BSTFA. sigmaaldrich.com The mass spectra of TBDMS derivatives often show characteristic fragmentation patterns, which aids in their identification by MS. idc-online.comfraunhofer.de

| Reagent | Analyte Functional Groups | Derivative | Analytical Advantage |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | –OH, –NH₂, –SH | tert-butyldimethylsilyl (TBDMS) ether/amine | Increased volatility and thermal stability for GC-MS; enhanced moisture resistance. sigmaaldrich.comnih.gov |

In complex fields like metabolomics, accurate quantification of metabolites is essential. Dual derivatization, sometimes called "twin derivatization," is an advanced strategy used in liquid chromatography-mass spectrometry (LC-MS) to improve accuracy and sensitivity. nih.govresearchgate.net This method involves using two structurally similar, but isotopically or mass-differentiated, derivatizing reagents.

In this approach, the sample containing the analyte (e.g., an amino acid derivative) is labeled with a "light" version of the reagent, while the internal standard is labeled with a "heavy" version. nih.gov For example, free fatty acids have been quantified using 2-dimethylaminoethylamine ("light") for the sample and N,N-diethyl ethylene (B1197577) diamine ("heavy") for the internal standards. nih.gov This strategy allows for the correction of matrix effects and variations in ionization efficiency, leading to highly accurate quantification. nih.gov Such methods can increase detection sensitivities by hundreds or even thousands of times compared to non-derivatized analysis. researchgate.netepa.gov While often applied to fatty acids, the principle is applicable to any class of molecules with a common functional group, including amino acids and their derivatives in complex biological samples. nih.gov

| Strategy | Reagent Pair Example | Principle | Application |

| Dual Derivatization | "Light" Label (e.g., Dns-PP) and "Heavy" Label (e.g., Dens-PP) researchgate.netepa.gov | Sample is labeled with the light reagent; internal standard is labeled with the heavy reagent. The mass difference allows for precise quantification via LC-MS, minimizing matrix effects. | Accurate quantification of metabolites (e.g., free fatty acids, amino acids) in complex biological matrices like serum or plasma. nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides distinct signals for chemically non-equivalent protons in tert-butyl 2-amino-3-methylbutanoate. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J) reveal the electronic environment and proximity of neighboring protons. The large tert-butyl ester group typically shows a sharp singlet for its nine equivalent protons, while the protons of the valine moiety exhibit more complex splitting patterns due to spin-spin coupling.

Interactive Data Table: Representative ¹H NMR Data for this compound Note: Data is compiled from typical values for similar structural motifs and may vary based on solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃C -O- | 1.45 | Singlet | N/A |

| NH₂ | 1.60 (broad) | Singlet | N/A |

| (CH₃ )₂CH- | 0.90 - 1.05 | Doublet | ~6.8 |

| (CH₃)₂CH - | 2.00 - 2.15 | Multiplet | ~6.8, ~4.5 |

| -CH (NH₂)- | 3.20 - 3.30 | Doublet | ~4.5 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing signals for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. Key signals include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the valine side chain.

Interactive Data Table: Representative ¹³C NMR Data for this compound Note: Data is compiled from typical values for similar structural motifs and may vary based on solvent and experimental conditions.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| (C H₃)₃C-O- | 28.1 |

| (CH₃)₃C -O- | 80.5 |

| (C H₃)₂CH- | 18.0, 19.5 |

| (CH₃)₂C H- | 31.0 |

| -C H(NH₂)- | 60.2 |

| -C =O | 174.5 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the analysis of fluorine-containing compounds. This compound does not naturally contain fluorine; therefore, ¹⁹F NMR is not directly applicable for its analysis. However, the technique becomes relevant when the compound is derivatized with a fluorine-containing reagent. Such derivatization is often performed to introduce a sensitive NMR probe for specialized studies, such as monitoring interactions or for quantification purposes in complex mixtures. For instance, reacting the primary amine with a reagent like Mosher's acid chloride (a fluorinated compound) would yield a derivative that could be analyzed by ¹⁹F NMR.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical method that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules like amino acid esters. In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. The analysis of underivatized amino acids and their esters by ESI-MS is a common approach in metabolic studies. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can induce characteristic fragmentation patterns, such as the neutral loss of the tert-butyl group or cleavage of the ester bond, which are instrumental in confirming the compound's identity. nih.govresearchgate.net

Interactive Data Table: Expected ESI-MS Ions for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 188.16 |

| [M+Na]⁺ | Sodium adduct | 210.14 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. researchgate.net In the context of metabolite profiling, liquid chromatography coupled to HRMS (LC-HRMS) is a key technology for identifying the biotransformation products of a parent compound in biological samples. researchgate.netnih.govresearchgate.net If this compound were administered in a metabolic study, HRMS would be employed to detect and identify potential metabolites in matrices like plasma or urine. researchgate.net This is achieved by searching for predicted metabolic transformations—such as hydrolysis of the ester to form valine, or N-acetylation—and confirming the identity of detected peaks through their accurate mass and MS/MS fragmentation patterns. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of amino acid esters. It is widely employed to separate the target compound from starting materials, byproducts, and other impurities, as well as to resolve and quantify its stereoisomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the enantiomeric excess (e.e.) of this compound.

For general purity analysis, reversed-phase HPLC is often utilized. This typically involves a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. amazonaws.comamazonaws.com

Determining the enantiomeric excess requires the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for this purpose. yakhak.org The choice of CSP and mobile phase is critical for achieving successful separation of the enantiomers. yakhak.org For N-protected amino acids like t-BOC derivatives, reversed-phase mode on macrocyclic glycopeptide columns (e.g., Teicoplanin-based) is a viable and effective strategy. sigmaaldrich.com Research has demonstrated successful chiral separations using various CSPs and solvent systems. doi.orggoogle.com.nagoogleapis.com

Table 1: Reported HPLC Conditions for Chiral Separation This table is interactive. Click on the headers to sort the data.

| Chiral Stationary Phase (CSP) | Mobile Phase (Eluent) | Flow Rate (mL/min) | UV Detection | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiralpak ID (5 μM) | Heptane/EtOH/MeOH (84:8:8) + 0.1% TFA + 0.1% DEA | 1.0 | 235 nm | 85% | doi.org |

| Chiralpak AD-H | Not specified | Not specified | Not specified | >99% | |

| CHIRALCEL® OD-H | Heptane/Ethanol (85:15) | 75.0 | 220 nm | Not specified | google.com.na |

Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring the progress of chemical reactions involving this compound. google.com.nagoogle.com It allows researchers to quickly assess the consumption of starting materials and the formation of the product.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which commonly uses silica (B1680970) gel as the stationary phase. chromforum.orgresearchgate.net The plate is then developed in a chamber containing a suitable mobile phase. For amino acid esters, solvent systems such as a mixture of butanol, acetic acid, and water are often effective. chromforum.orgresearchgate.net One consideration during the analysis of amino acid esters on silica gel is the potential for partial hydrolysis back to the parent amino acid on the plate. chromforum.org

Since amino acids and their simple esters often lack a strong UV chromophore, visualization of the spots on the TLC plate typically requires a staining reagent. youtube.com Ninhydrin is a highly sensitive reagent used for the detection of amino groups; it reacts with the primary amine of this compound to produce a distinctively colored spot, usually purple or blue, known as Ruhemann's purple. researchgate.netiitg.ac.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for its key structural features, such as the primary amine, the ester carbonyl group, and the aliphatic hydrocarbon portions. nih.govnih.gov The analysis of side chains in amino acids is a key application of IR spectroscopy. nih.gov

The spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band, which is one of the most prominent features in the spectrum. For tert-butyl esters, this peak is typically observed around 1743 cm⁻¹. researchgate.net The primary amine (NH₂) group is characterized by N-H stretching vibrations, which usually appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration can also be observed around 1600 cm⁻¹. The various C-H bonds in the tert-butyl and isopropyl groups produce stretching and bending vibrations in the fingerprint region and just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) | nih.gov |

| Ester Carbonyl | C=O Stretch | ~1743 | Strong, Sharp | researchgate.net |

| Amine | N-H Bend | ~1600 | Variable | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Stability and Reactivity Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. Through DFT calculations, key properties such as total energy, bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement of the molecule can be determined.

For tert-butyl 2-amino-3-methylbutanoate, a DFT study would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to find the global minimum on the potential energy surface. This analysis would reveal the inherent stability of the molecule. Furthermore, calculated vibrational frequencies can confirm that the optimized structure is a true minimum (no imaginary frequencies) and can be used to compute thermodynamic properties like enthalpy and Gibbs free energy. While DFT studies have been performed on complex molecules containing tert-butyl groups, specific data for this compound is not found in the surveyed literature. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

A computational analysis of this compound would calculate the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the lone pair on the nitrogen atom of the amino group would be expected to contribute significantly to the HOMO. Although general principles of FMO theory are well-established, specific HOMO and LUMO energy values for this compound are not documented in available research.

Chemical Kinetic Studies (e.g., Hydrogen Atom Abstraction Reactions)

Chemical kinetic studies predict the rates and mechanisms of chemical reactions. Hydrogen atom abstraction, a fundamental reaction in combustion and atmospheric chemistry, is one such process that can be modeled computationally. frontiersin.orgrsc.orgresearchgate.net Such studies for this compound would investigate the removal of a hydrogen atom from its various C-H bonds by a radical species.

These calculations involve locating the transition state structure for each potential abstraction site and calculating the activation energy barrier. Methods like Transition State Theory (TST) combined with quantum mechanical calculations would be used to determine the rate constants over a range of temperatures. frontiersin.org This would identify the most susceptible hydrogen atoms to abstraction, which are typically those that lead to the most stable radical product. The steric hindrance from the bulky tert-butyl group would also be a significant factor influencing these reaction rates. nih.gov However, specific kinetic data for hydrogen abstraction from this compound is not present in the reviewed literature.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations (rotamers). Conformational analysis is the study of the energies of these different spatial arrangements and their relative stabilities. upenn.eduupenn.edulumenlearning.com The bulky tert-butyl group significantly influences the preferred conformations due to steric hindrance. libretexts.orgsinica.edu.tw

A potential energy surface (PES) map would be generated by systematically rotating key dihedral angles (e.g., around the Cα-Cβ bond and the ester bond) and calculating the energy at each point. This would identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions. While general principles of conformational analysis for molecules with tert-butyl groups are well-understood, a specific PES map for this compound is not available.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. mdpi.commdpi.com This method is fundamental in drug discovery for predicting binding affinity and mode of interaction. researchgate.net

If this compound were to be investigated as a potential ligand for a biological target, molecular docking simulations would be performed. This involves placing the 3D structure of the compound into the binding site of the target protein and using a scoring function to estimate the strength of the interaction. The results would provide hypothetical binding poses and an estimated binding energy, highlighting key interactions like hydrogen bonds or hydrophobic contacts. While docking studies are common for many small molecules, specific studies involving this compound as a ligand are not found in the public domain. The presence of the tert-butyl group could, in principle, be exploited in experimental NMR studies to help identify protein binding sites. nih.gov

Biochemical and Mechanistic Investigations Excluding Clinical Human Trial Data

Interaction with Specific Molecular Targets

While research specifically detailing the molecular targets of Tert-butyl 2-amino-3-methylbutanoate is limited, studies on structurally related compounds provide significant insights. The core structure, derived from the amino acid L-valine, can be chemically modified to interact with specific biological receptors.

Research into synthetic cannabinoid receptor agonists (SCRAs) has shown that derivatives of valine and the structurally similar tert-leucine can be potent agonists of cannabinoid type 1 (CB1) and type 2 (CB2) receptors. nih.gov For example, compounds incorporating a valine-amide headgroup have been synthesized and shown to have a high binding affinity for these receptors. nih.gov The binding mode of these synthetic agonists resembles that of other known CB1 agonists, where the ligand settles into the receptor's binding pocket. nih.gov This demonstrates that the valine scaffold, as present in this compound, can be a foundational element for designing molecules that target the cannabinoid system.

Furthermore, D-valine tert-butyl ester hydrochloride has been noted as an intermediate in the creation of antitumor drugs, suggesting its utility in synthesizing compounds with specific therapeutic targets. nih.gov

Enzyme-Catalyzed Conversions and Esterase Activity

The structure of this compound contains two primary sites for enzymatic conversion: the ester linkage and the tert-butyl group.

The ester bond is susceptible to hydrolysis by esterase enzymes. This enzymatic action would cleave the molecule into its constituent parts: L-valine and tert-butanol (B103910). Studies on various esterase enzymes, such as the thermophilic esterase EstD11, have demonstrated activity against substrates with a 3-methylbutanoate structure, indicating that enzymes with broad substrate specificity can catalyze the hydrolysis of such compounds. nih.gov This conversion is a critical step, as it releases the parent amino acid, L-valine, which can then participate in various biological processes.

The tert-butyl group itself is a target for metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. chemimpex.com In various drug molecules, tert-butyl groups are known to undergo hydroxylation, primarily mediated by enzymes like CYP3A4 and CYP2C8. chemimpex.com This initial oxidation can be followed by further conversion of the resulting hydroxymethyl group to a carboxylic acid, creating a more polar metabolite. For instance, the metabolism of the antihistamine terfenadine (B1681261) to its active, non-cardiotoxic metabolite fexofenadine (B15129) involves the oxidation of a tert-butyl group. chemimpex.com

| Enzymatic Process | Enzyme Family | Potential Metabolites | Reference |

| Ester Hydrolysis | Esterases | L-Valine, Tert-butanol | nih.gov |

| Tert-butyl Oxidation | Cytochrome P450 (e.g., CYP3A4, CYP2C8) | Hydroxylated derivatives, Carboxylic acid derivatives | chemimpex.com |

Role in Metabolic Pathways

Following enzymatic hydrolysis, the resulting L-valine and tert-butanol enter their respective metabolic pathways. L-valine is an essential branched-chain amino acid (BCAA), and its catabolism is a well-understood process. wikipedia.org

The metabolism of BCAAs primarily occurs in skeletal muscle, as the liver lacks a key enzyme, branched-chain aminotransferase (BCAT). youtube.com The initial step in valine degradation is the removal of its amino group via transamination by BCAT, which converts valine into its corresponding α-keto acid, α-ketoisovalerate. wikipedia.orgyoutube.com This α-keto acid then undergoes oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. wikipedia.org Subsequent reactions convert isobutyryl-CoA into succinyl-CoA, which is an intermediate of the citric acid cycle and can be used for energy production. wikipedia.orgyoutube.comdrugbank.com

The tert-butanol released from hydrolysis is also subject to metabolism. The tert-butyl group in various compounds can be targeted by CYP enzymes, leading to oxidation products. chemimpex.com

Neurotransmitter Modulation and GABAergic System Interactions

The metabolic products of this compound can influence neurotransmitter systems. The L-valine released upon hydrolysis plays a role in the synthesis of key neurotransmitters. numberanalytics.comnumberanalytics.com

Specifically, valine serves as an amino group donor for the synthesis of glutamate (B1630785), a primary excitatory neurotransmitter. nih.gov This occurs during periods of high synaptic activity when there is an increased demand for neurotransmitter production. nih.gov Glutamate, in turn, is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. numberanalytics.comnih.gov The conversion of glutamate to GABA is catalyzed by the enzyme glutamate decarboxylase. icdst.org Therefore, by providing a source of valine, this compound can support the synthesis of both glutamate and GABA. numberanalytics.comnih.gov

Furthermore, studies on isolated hippocampal brain slices have shown that a mixture of BCAAs, including valine, can evoke the release of the neurotransmitter norepinephrine (B1679862). nih.gov This effect was found to be antagonized by picrotoxin, a GABA receptor antagonist, which suggests that the action of BCAAs on norepinephrine release may be mediated through an interaction with GABA receptors. nih.gov

| Precursor | Derived Neurotransmitter(s) | Key Findings | Reference(s) |

| L-Valine | Glutamate, GABA | Valine acts as an amino donor for glutamate synthesis, which is the precursor to GABA. | numberanalytics.comnih.govnih.gov |

| BCAAs (incl. Valine) | Norepinephrine | BCAA-induced norepinephrine release is antagonized by a GABA receptor blocker, suggesting GABAergic system involvement. | nih.gov |

Studies on Biological Membrane Permeability in Drug Design Contexts

The chemical structure of this compound is designed to influence its passage across biological membranes. Amino acids like valine possess both a charged amino group and a charged carboxylic acid group at physiological pH, which can limit their passive diffusion across the lipid bilayers of cell membranes. wikipedia.org

Esterification of the carboxylic acid group with a tert-butyl group, as in this compound, neutralizes the negative charge. This modification significantly increases the lipophilicity (hydrophobicity) of the molecule. Hydrophobic amino acids have been shown to be approximately 100 times more permeable across membranes than their hydrophilic counterparts. nih.gov This increased permeability is a common strategy in drug design, where ester prodrugs are created to enhance the absorption and distribution of a parent molecule. The ester can be cleaved by intracellular esterases, releasing the active compound inside the target cell. nih.gov

Studies on various membranes show that permeability is influenced by factors such as lipid chain length and membrane surface charge. nih.gov The enhanced hydrophobicity of this compound suggests it would permeate membranes more readily than valine itself, a principle that underlies its use in biochemical studies and as a building block for other molecules. chemimpex.comnih.gov

Protein Binding Studies